

# Comparative $^{13}\text{C}$ NMR Analysis of 3-Iodo-1-propyl-1H-pyrazole

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## Compound of Interest

Compound Name: 3-Iodo-1-propyl-1H-pyrazole

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) characteristics of **3-iodo-1-propyl-1H-pyrazole** against related 1-propyl-1H-pyrazole derivatives. Understanding the influence of substituents on the pyrazole ring is crucial for the structural elucidation and quality control of novel pyrazole-based compounds in drug discovery and development. The data presented herein, including detailed experimental protocols, serves as a valuable reference for researchers in the field.

## Comparison of $^{13}\text{C}$ NMR Chemical Shifts

The introduction of an iodine atom at the C3 position of the 1-propyl-1H-pyrazole core significantly influences the electron density and, consequently, the  $^{13}\text{C}$  NMR chemical shifts of the pyrazole ring carbons. The following table summarizes the observed and estimated chemical shifts for **3-iodo-1-propyl-1H-pyrazole** and its analogues. The data for 1-propyl-1H-pyrazole and 3-methyl-1-propyl-1H-pyrazole are based on typical literature values, while the shifts for the iodo-derivative are estimated based on established substituent effects.

Compound	C3 (ppm)	C4 (ppm)	C5 (ppm)	N-CH2 (ppm)	N-CH2-CH2 (ppm)	CH3 (ppm)
1-Propyl-1H-pyrazole	~138	~105	~129	~52	~24	~11
3-Methyl-1-propyl-1H-pyrazole	~148	~104	~128	~51	~24	~11
3-Iodo-1-propyl-1H-pyrazole	~95-105	~110	~132	~53	~24	~11

#### Analysis:

- C3 Signal:** The most dramatic effect is observed at the C3 position. The iodine atom's strong shielding effect, often referred to as the "heavy atom effect," is expected to shift the C3 signal significantly upfield to the range of 95-105 ppm. This is in stark contrast to the deshielded C3 signals in 1-propyl-1H-pyrazole (~138 ppm) and 3-methyl-1-propyl-1H-pyrazole (~148 ppm).
- C4 and C5 Signals:** A smaller deshielding effect is anticipated for the adjacent C4 and C5 carbons due to the electron-withdrawing inductive effect of the iodine atom. The C4 signal is expected to shift slightly downfield to around 110 ppm, and the C5 signal to approximately 132 ppm.
- Propyl Group Signals:** The chemical shifts of the N-propyl group are not expected to be significantly altered by the C3 substituent, with the N-CH2, N-CH2-CH2, and CH3 signals remaining in their characteristic regions.

## Experimental Protocols

A standardized protocol for the acquisition of <sup>13</sup>C NMR spectra is essential for data reproducibility and comparison.

#### Sample Preparation:

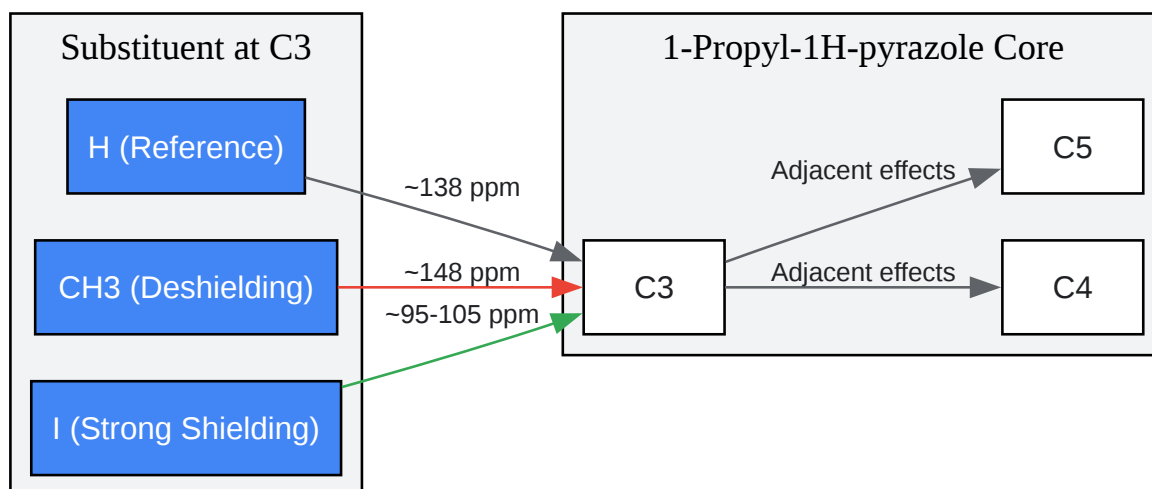
- **Sample Weighing:** Accurately weigh 10-20 mg of the pyrazole compound.
- **Solvent Addition:** Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean, dry NMR tube.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference standard ( $\delta = 0.00$  ppm).
- **Dissolution:** Gently vortex or sonicate the sample to ensure complete dissolution.

#### NMR Instrument Parameters:

- **Spectrometer:** A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
- **Nucleus:** <sup>13</sup>C
- **Pulse Program:** A standard proton-decoupled <sup>13</sup>C experiment (e.g., zgpg30 on Bruker instruments).
- **Acquisition Time:** 1-2 seconds.
- **Relaxation Delay (d1):** 2-5 seconds to ensure full relaxation of the quaternary carbons.
- **Number of Scans:** 1024 to 4096 scans, depending on the sample concentration.
- **Temperature:** 298 K (25 °C).

## Substituent Effects on Pyrazole <sup>13</sup>C NMR

The following diagram illustrates the influence of different substituents at the C3 position on the chemical shifts of the pyrazole ring carbons.



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